

Application Notes and Protocols for Calculating Acetylcholinesterase Activity with Acetylthiocholine Iodide

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Compound of Interest

Compound Name: *Acetylthiocholine iodide*

Cat. No.: *B109046*

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Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.^{[1][2]} The accurate measurement of AChE activity is fundamental for neuroscience research and the development of therapeutic agents for neurological disorders such as Alzheimer's disease and myasthenia gravis.^[1] The most widely used method for determining AChE activity is the spectrophotometric assay developed by Ellman, which is valued for its simplicity, reliability, and suitability for high-throughput screening.^{[1][3]} This document provides a detailed application note and protocol for the determination of AChE activity using **acetylthiocholine iodide** (ATCI) as the substrate.

Principle of the Assay

The Ellman's method is a colorimetric assay that measures the activity of acetylcholinesterase based on the rate of formation of a yellow-colored product.^[1] The assay involves two coupled reactions:

- Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine, to produce thiocholine and acetic acid.^{[1][4]}

- **Colorimetric Reaction:** The produced thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to yield the yellow anion 5-thio-2-nitrobenzoate (TNB), which exhibits strong absorbance at 412 nm.[1][4][5] The rate of TNB formation is directly proportional to the acetylcholinesterase activity.[4]

Data Presentation

Table 1: Reagent Preparation

Reagent	Stock Concentration	Preparation	Storage
Phosphate Buffer	0.1 M, pH 8.0	Dissolve appropriate amounts of sodium phosphate monobasic and dibasic in deionized water to a final volume. Adjust pH to 8.0.[1]	Room Temperature
DTNB (Ellman's Reagent)	10 mM	Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 8.0).[1]	4°C, protected from light
Acetylthiocholine Iodide (ATCI)	14 mM	Dissolve 40.2 mg of ATCI in 10 mL of deionized water.[1]	Prepare fresh daily
Acetylcholinesterase (AChE)	1 U/mL	Dilute a stock solution of AChE with phosphate buffer to a final concentration of 1 U/mL immediately before use.[1]	Keep on ice

Table 2: 96-Well Plate Assay Setup

Component	Blank (μL)	Control (100% Activity) (μL)	Test Sample (with inhibitor) (μL)
0.1 M Phosphate Buffer (pH 8.0)	150	140	140
AChE solution (1 U/mL)	0	10	10
DTNB solution (10 mM)	10	10	10
Solvent for Test Compound	0	10	0
Test Compound Solution	0	0	10
ATCI solution (14 mM)	10	10	10
Total Volume	170	180	180

Experimental Protocols

Reagent Preparation

- 0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.[\[1\]](#)
- 10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 8.0). Store this solution protected from light.[\[1\]](#)
- 14 mM ATCI Solution: Dissolve 40.2 mg of **acetylthiocholine iodide** in 10 mL of deionized water. This solution should be prepared fresh on the day of the experiment.[\[1\]](#)
- 1 U/mL AChE Solution: Prepare a stock solution of acetylcholinesterase and dilute it with 0.1 M Phosphate Buffer (pH 8.0) to a final concentration of 1 U/mL immediately before use. Keep the enzyme solution on ice.[\[1\]](#)

Assay Protocol (96-Well Plate Format)

- Plate Setup:
 - Blank: Add 150 μL of Phosphate Buffer, 10 μL of DTNB solution, and 10 μL of deionized water (in place of ATCI) to a well.[\[1\]](#)
 - Control (100% activity): Add 140 μL of Phosphate Buffer, 10 μL of AChE solution, 10 μL of DTNB solution, and 10 μL of the solvent used for the test compound to a well.[\[1\]](#)
 - Test Sample (with inhibitor): Add 140 μL of Phosphate Buffer, 10 μL of AChE solution, 10 μL of DTNB solution, and 10 μL of the test compound solution to a well.[\[1\]](#)
- Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.[\[1\]](#)
- Initiate Reaction: To all wells except the blank, add 10 μL of the 14 mM ATCI solution to start the reaction.[\[1\]](#) The final volume in the reaction wells should be 180 μL .
- Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a period of 10-15 minutes.[\[1\]](#)

Data Analysis and Calculation of AChE Activity

- Calculate the rate of reaction ($\Delta\text{Abs}/\text{min}$): For each well, determine the slope of the linear portion of the absorbance versus time curve.
- Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of the control and test samples.[\[4\]](#)
- Calculate Acetylcholinesterase Activity: The activity of the enzyme is calculated using the Beer-Lambert law. The widely accepted molar extinction coefficient (ϵ) for TNB at 412 nm is 14,150 $\text{M}^{-1}\text{cm}^{-1}$.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

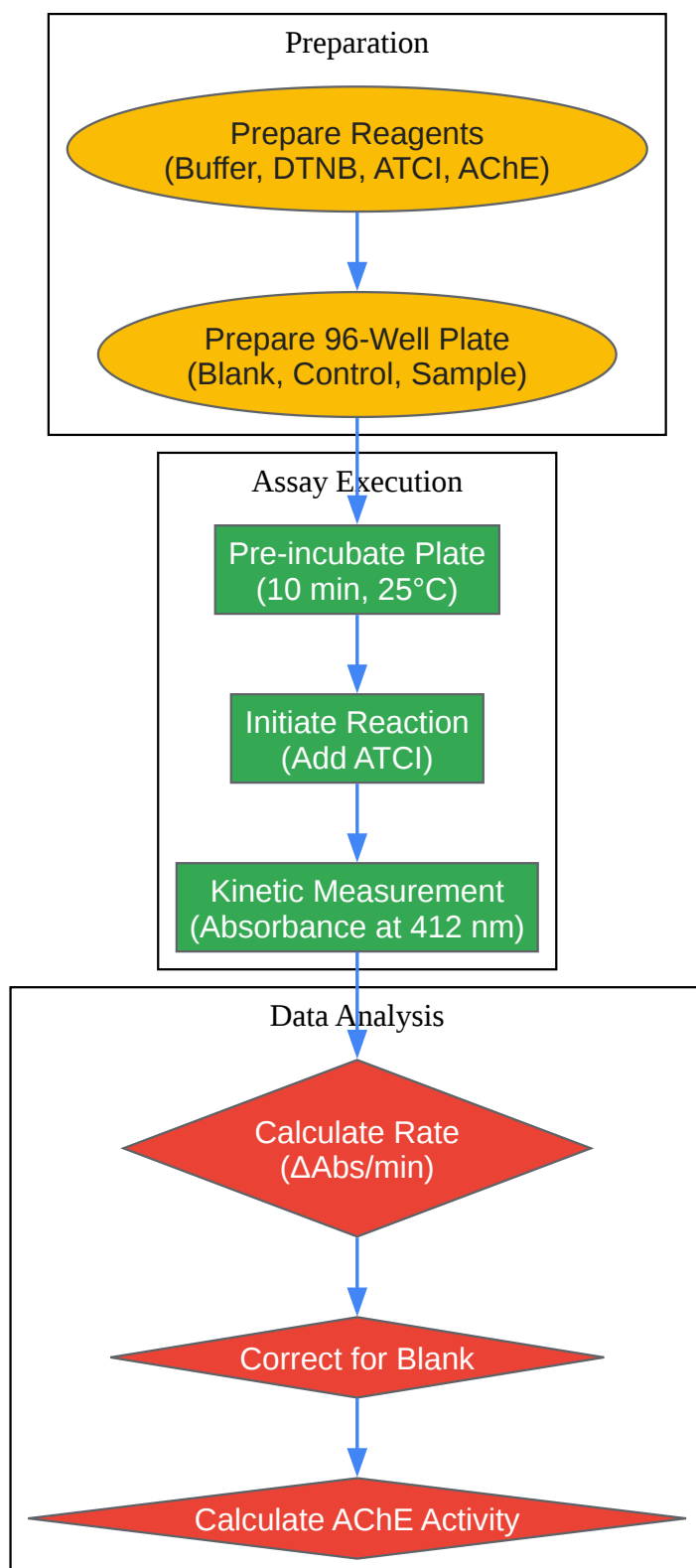
Formula:

$$\text{Activity } (\mu\text{mol}/\text{min}/\text{mL}) = (\Delta\text{Abs}/\text{min}) / (\epsilon * l) * (V_{\text{total}} / V_{\text{sample}}) * 10^6 * D$$

Where:

- $\Delta\text{Abs}/\text{min}$: The rate of change in absorbance at 412 nm per minute.
- ϵ : Molar extinction coefficient of TNB ($14,150 \text{ M}^{-1}\text{cm}^{-1}$).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- l : Path length of the light in the cuvette or well (in cm). For a standard 96-well plate, this needs to be determined or a standard volume must be used.
- V_{total} : Total volume of the reaction mixture in the well (in mL).
- V_{sample} : Volume of the enzyme sample added to the well (in mL).
- 10^6 : Conversion factor from M to $\mu\text{mol}/\text{mL}$.
- D : Dilution factor of the enzyme sample, if applicable.

Mandatory Visualizations



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Caption: Experimental workflow for the acetylcholinesterase activity assay.



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Caption: Biochemical pathway of the Ellman's method for AChE activity.

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